(2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal
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Overview
Description
(2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal is a complex organic compound characterized by its multiple benzyloxy groups and a hydroxyl group attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of benzyl chloride in the presence of a base to introduce benzyloxy groups. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective protection and functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of benzyloxy-substituted alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and biochemical pathways. It can be used as a probe to investigate the activity of enzymes involved in oxidation and reduction reactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical transformations allows for the design of novel drug candidates with improved efficacy and selectivity.
Industry
Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-oxa-7-azaspiro[5.6]dodec-9-en-8-one
- (2R,3S,4S,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{(2R)-2-nitro-2-[(2R,3R,4S,5R,6S)-3,4,5-triacetoxy-6-methoxytetrahydro-2H-pyran-2-yl]ethyl}tetrahydro-2H-pyran-3-yl acetate
Uniqueness
(2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal is unique due to its specific stereochemistry and the presence of multiple benzyloxy groups. This configuration allows for selective reactions and interactions that are not possible with other similar compounds. Its versatility in undergoing various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H28O5 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3S,4S)-5-hydroxy-2,3,4-tris(phenylmethoxy)pentanal |
InChI |
InChI=1S/C26H28O5/c27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-28)30-19-22-12-6-2-7-13-22/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m0/s1 |
InChI Key |
CPAWVYGBEPVUOZ-KKUQBAQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CO)[C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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